molecular formula C18H16O4 B14508564 Benzoic acid;5-methoxynaphthalen-1-ol CAS No. 64725-89-9

Benzoic acid;5-methoxynaphthalen-1-ol

Cat. No.: B14508564
CAS No.: 64725-89-9
M. Wt: 296.3 g/mol
InChI Key: KWEWMLCDCJSKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;5-methoxynaphthalen-1-ol is a compound combining benzoic acid (C₇H₆O₂) and 5-methoxynaphthalen-1-ol (C₁₁H₁₀O₂). Benzoic acid is widely used as a preservative, pharmaceutical intermediate, and precursor in organic synthesis due to its antimicrobial properties . 5-Methoxynaphthalen-1-ol, a naphthol derivative, is structurally related to naphthalene and is utilized in dye synthesis and as a building block in combinatorial chemistry .

Properties

CAS No.

64725-89-9

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

benzoic acid;5-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H10O2.C7H6O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;8-7(9)6-4-2-1-3-5-6/h2-7,12H,1H3;1-5H,(H,8,9)

InChI Key

KWEWMLCDCJSKAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol (C₆H₅CH₂OH) to benzoic acid remains a foundational method in laboratory and industrial settings. A representative procedure involves refluxing benzyl alcohol with acidified potassium permanganate (KMnO₄), where the alcohol undergoes sequential oxidation to benzaldehyde and finally to benzoic acid.

$$
\text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{C}6\text{H}5\text{COOH} + \text{H}_2\text{O}
$$

Key parameters include:

  • Temperature : 80–100°C for 2–4 hours.
  • Yield : ~60–70% after recrystallization.

Hydrolysis of Benzonitrile Derivatives

Alternative routes leverage nitrile hydrolysis. For example, the patent CN104151157A describes the synthesis of methoxybenzoic acids via alkaline hydrolysis of chlorobenzonitrile precursors under pressurized conditions. While optimized for ortho- and para-methoxy derivatives, this method can be adapted for benzoic acid synthesis by omitting methoxylation steps.

Typical Conditions :

  • Reagents : 30% sodium methylate (NaOCH₃), 30% NaOH.
  • Pressure : 0.2–1.4 MPa.
  • Yield : >95% for methoxy analogs.

Preparation of 5-Methoxynaphthalen-1-Ol

Biocatalytic Methoxylation

Esterification Methods for Benzoic Acid Derivatives

Carbodiimide-Mediated Coupling

The synthesis of benzoic acid esters, such as 4-methoxyphenyl benzoate, employs dicyclohexylcarbodiimide (DCC) as a coupling agent. A protocol from the RSC publication involves:

  • Activation : Benzoic acid (0.84 mmol) and DCC in acetonitrile.
  • Nucleophilic Attack : Addition of 4-methoxyphenol (0.86 mmol).
  • Purification : Flash chromatography (hexane/EtOAc).

Yield : 71% for 4-methoxyphenyl benzoate.

Acid-Catalyzed Esterification

For less reactive alcohols, sulfuric acid-catalyzed Fischer esterification is effective:

$$
\text{C}6\text{H}5\text{COOH} + \text{R-OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{COOR} + \text{H}_2\text{O}
$$

Example : Synthesis of hexyl benzoate (61% yield).

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Benzoic Acid :
    • ¹H NMR (CDCl₃) : δ 8.07 (2H, d, J = 8.4 Hz), 7.55 (1H, t), 7.46 (2H, t).
  • 5-Methoxynaphthalen-1-Ol :
    • Anticipated ¹H NMR : δ 8.20 (1H, d), 7.80–7.40 (m, 4H), 6.90 (1H, d), 3.85 (3H, s).

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment : Retention time and peak area analysis (e.g., o-chloro benzonitrile <0.5% in patent methods).

Industrial and Research Applications

Pharmaceutical Intermediates

  • Benzoic Acid : Precursor to benzoyl chloride and preservatives.
  • 5-Methoxynaphthalen-1-Ol : Potential intermediate in anticoagulant synthesis.

Material Science

  • Polymer Additives : Benzoate esters as plasticizers.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds are documented in the evidence:

  • Benzoic acid, 5-methoxy-2-[1-(1-naphthalenyl)ethyl]- (CAS 62064-31-7): Features a branched naphthalene substituent, enhancing steric bulk compared to the target compound .
  • 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol (C₁₇H₁₁NO₃): Incorporates a benzoxazole ring, which may confer rigidity and influence binding interactions in biological systems .

Table 1: Structural Comparison

Compound Key Structural Features Molecular Weight (g/mol)
Benzoic acid;5-methoxynaphthalen-1-ol* Benzoate + methoxynaphthol ~296.31 (estimated)
5-Methoxy-2-[1-(1-naphthalenyl)ethyl]benzoic acid Ethylnaphthalene substituent 346.40
2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol Benzoxazole core 277.28
Physicochemical Properties
  • Solubility and Extraction: Benzoic acid derivatives exhibit high distribution coefficients (e.g., benzoic acid > phenol > acetic acid) due to their ability to dissolve in organic phases, as seen in emulsion liquid membrane extraction studies .
  • Diffusivity: Effective diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol, suggesting that methoxynaphthol derivatives may have intermediate mobility depending on substituent size .

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility in Water (mg/L)
Benzoic acid 1.87 3,400
5-Methoxynaphthalen-1-ol ~2.5 (estimated) Low (naphthol-like)
2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol 3.12 <100 (benzoxazole-derived)
Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . For example:

  • Simple benzoic acid : LD₅₀ = 1,700 mg/kg (mice, oral) .
  • Chlorinated derivatives (e.g., 5-chlorobenzoxazol-2-yl-naphthalen-2-ol): Increased toxicity due to electron-withdrawing substituents .
  • Methoxy-substituted naphthols : Lower acute toxicity compared to nitro- or halogenated analogues, as methoxy groups reduce electrophilicity .

Table 3: Toxicity Comparison

Compound Predicted LD₅₀ (mg/kg) Key Toxicity Factors
Benzoic acid 1,700 Low bioaccumulation
5-Methoxynaphthalen-1-ol ~2,500 (estimated) Moderate hepatic metabolism
5-Chlorobenzoxazol derivative ~800 High electrophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.